N-(4-iodophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
Description
N-(4-iodophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is a triazole-containing propanamide derivative characterized by a 4-iodophenyl group attached to the amide nitrogen and a 1,2,4-triazole moiety at the propanamide’s β-position. The iodine substituent may enhance lipophilicity and influence receptor binding compared to lighter halogens or alkyl groups .
Properties
Molecular Formula |
C11H11IN4O |
|---|---|
Molecular Weight |
342.14 g/mol |
IUPAC Name |
N-(4-iodophenyl)-3-(1,2,4-triazol-1-yl)propanamide |
InChI |
InChI=1S/C11H11IN4O/c12-9-1-3-10(4-2-9)15-11(17)5-6-16-8-13-7-14-16/h1-4,7-8H,5-6H2,(H,15,17) |
InChI Key |
HNKYTZFAYCJLIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCN2C=NC=N2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
The 4-iodophenyl group distinguishes this compound from analogs with 4-chlorophenyl (e.g., ), 4-nitrophenyl (), or 4-methylphenyl () substituents. Key differences include:
- Iodine vs. Chlorine : The larger atomic radius of iodine may improve hydrophobic interactions in binding pockets but could reduce solubility compared to chlorine .
- Iodine vs. Nitro: Nitro groups enhance redox activity (e.g., in antitrypanosomal agents) but increase toxicity risks, whereas iodine may offer a balance between potency and safety .
Triazole Substitution Patterns
The 1H-1,2,4-triazole ring’s position and substitution influence bioactivity:
Propanamide Chain Modifications
- Chain Length : The three-carbon backbone in the target compound contrasts with shorter acetamide chains (e.g., ). Longer chains may improve conformational flexibility for target binding .
- Hydroxylamine Derivatives (e.g., ): Hydroxylamine-substituted propanamides (e.g., compound 8 ) show 58% yield in synthesis and distinct NMR profiles (δ 1.04–5.24 ppm), suggesting structural stability .
Key Research Findings from Analogous Compounds
- Antiproliferative Activity : Triazolylpropanamides with chlorophenyl groups (e.g., ) inhibit histone deacetylases (HDACs) with IC₅₀ values <10 μM, linked to apoptosis induction in leukemia cells .
- Antifungal Activity: N-(4-methylphenyl)-3-(aminotriazolyl)propanamide derivatives inhibit Botrytis cinerea by 85%, outperforming the fungicide diniconazole (68.6%) .
- Synthetic Feasibility : Microwave-assisted 1,3-dipolar cycloaddition (e.g., ) achieves yields >60% for triazolylpropanamides, suggesting scalable routes for iodophenyl analogs .
Preparation Methods
Acid Chloride Route
3-(1H-1,2,4-Triazol-1-yl)propanoic acid is activated to its acid chloride using thionyl chloride (SOCl₂). Subsequent reaction with 4-iodoaniline in the presence of triethylamine (TEA) yields the target compound:
$$
\text{3-(1H-1,2,4-Triazol-1-yl)propanoic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow[\text{TEA}]{\text{4-Iodoaniline}} \text{N-(4-Iodophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide}
$$
Optimization :
Coupling Reagent-Assisted Synthesis
Carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) facilitate direct coupling between 3-(1H-1,2,4-triazol-1-yl)propanoic acid and 4-iodoaniline:
$$
\text{Acid + 4-Iodoaniline} \xrightarrow[\text{HOBt}]{\text{EDC}} \text{Target Compound}
$$
Conditions :
Triazole Ring Formation Strategies
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A "click chemistry" approach constructs the triazole ring via Cu(I)-catalyzed reaction between propargylamine derivatives and azides:
$$
\text{Propargylamide + Azide} \xrightarrow{\text{CuF}_2/\text{MeOH}} \text{Triazole-Containing Intermediate}
$$
Example :
Alkylation of 1,2,4-Triazole
Direct alkylation of 1,2,4-triazole with 3-bromopropanoyl chloride introduces the propanamide chain:
$$
\text{1,2,4-Triazole} + \text{3-Bromopropanoyl Chloride} \xrightarrow{\text{Base}} \text{3-(1H-1,2,4-Triazol-1-yl)propanoyl Chloride}
$$
Regioselectivity :
Reaction Optimization and Analytical Characterization
Solvent and Catalyst Screening
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DCM/TEA | 62 | 95 |
| DMF/EDC-HOBt | 83 | 98 |
| THF/CuF₂ (microwave) | 78 | 97 |
Key Findings :
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.71 (s, 1H, triazole-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 6.99 (d, J = 8.4 Hz, 2H, Ar-H), 3.42 (t, J = 6.8 Hz, 2H, CH₂), 2.58 (t, J = 6.8 Hz, 2H, CH₂).
- IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Acid Chloride Route | Simple, high scalability | Low regioselectivity in triazole |
| CuAAC | High yield, mild conditions | Requires hazardous azides |
| Alkylation | Direct, one-pot synthesis | Byproduct formation |
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